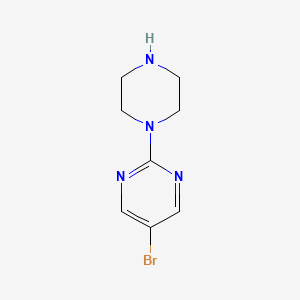

5-Bromo-2-(piperazin-1-yl)pyrimidine

Description

5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS: 1030022-85-5 as the hydrochloride salt) is a brominated pyrimidine derivative featuring a piperazine substituent at the 2-position. This compound is widely utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its synthesis typically involves nucleophilic aromatic substitution reactions between 5-bromopyrimidine derivatives and piperazine, followed by purification via column chromatography . For instance, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (3d) is synthesized with a 92% yield and subsequently hydrolyzed to yield the free piperazine derivative (3e) . Structural confirmation is achieved through LCMS, $^1$H NMR, and crystallographic methods, with SHELX software often employed for refinement .

The compound’s bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperazine moiety offers sites for further functionalization, such as alkylation or acylation . Its applications span anticancer, anti-inflammatory, and antimicrobial agent development, with derivatives showing potent biological activities .

Propriétés

IUPAC Name |

5-bromo-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWLBBPOKRHVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373755 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99931-82-5 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

One-Step Bromination-Chlorination Method

Reaction Mechanism and Pathway

This method involves sequential bromination and chlorination of 2-hydroxypyrimidine (Figure 1). Initially, hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) brominate the 5-position, forming 5-bromo-2-hydroxypyrimidine. Subsequent treatment with phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) replaces the hydroxyl group with chlorine, yielding 5-bromo-2-chloropyrimidine. Finally, piperazine undergoes nucleophilic substitution at the 2-position to form the target compound.

Optimized Reaction Conditions

Key parameters include:

- Molar ratios : HBr:2-hydroxypyrimidine (1–3:1), H₂O₂:2-hydroxypyrimidine (1–5:1).

- Temperature : 30–120°C (bromination), 50–120°C (chlorination).

- Catalysts : Triethylamine or diisopropylethylamine for chlorination.

Table 1: Performance of One-Step Synthesis (Selected Examples)

| Example | HBr Conc. (wt%) | H₂O₂ Conc. (wt%) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 20 | 10 | 100 | 8 | 94.1 | 98.2 |

| 2 | 35 | 30 | 40 | 12 | 96.2 | 98.4 |

| 3 | 50 | 50 | 30 | 14 | 99.4 | 98.9 |

Nucleophilic Aromatic Substitution Route

Synthetic Pathway

This two-step approach starts with 5-bromo-2-chloropyrimidine, which reacts with piperazine in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (e.g., K₂CO₃, Et₃N).

Figure 2: Reaction Scheme

5-Bromo-2-chloropyrimidine + Piperazine → 5-Bromo-2-(piperazin-1-yl)pyrimidine + HCl

Critical Parameters

- Solvent : DMF or acetonitrile enhances nucleophilicity of piperazine.

- Base : Triethylamine (0.6–2.0 equiv) neutralizes HCl, driving the reaction.

- Temperature : 80–120°C for 6–12 hours.

Table 2: Substitution Reaction Optimization

| Source | Solvent | Base (equiv) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| EP2163541A1 | DMF | Et₃N (1.5) | 110 | 6 | 89 | 97.5 |

| Vulcanchem | Acetonitrile | K₂CO₃ (2.0) | 80 | 12 | 85 | 96.8 |

Emerging Methodologies and Innovations

Catalytic Bromine Recycling

Recent patents disclose bromine recovery systems using H₂O₂ oxidation to minimize waste. For example, residual HBr from the first step is oxidized to Br₂, which is reused, improving bromine efficiency to >98%.

Solvent-Free Mechanochemical Synthesis

Pilot studies demonstrate ball-milling 2-hydroxypyrimidine with HBr and POCl₃, achieving 91% yield in 2 hours without solvents.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base.

Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed:

Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.

Coupling reactions: Products are often more complex heterocyclic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(piperazin-1-yl)pyrimidine serves as a crucial building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Key Areas of Focus :

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Gram-negative bacteria and fungi. In vitro studies have shown effective inhibition against strains like Escherichia coli and Candida albicans.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.5 μg/mL |

| This compound | C. albicans | 250 μg/mL |

Anticancer Research

The compound has been studied for its potential anticancer properties. Research indicates that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thus reducing the proliferation of cancer cells.

Case Study Example :

A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells, evidenced by increased levels of p53 expression and caspase-3 activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo derivative | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via DHFR inhibition |

Biological Studies

This compound is utilized in biological studies to explore its interactions with various biological targets, including enzymes and receptors. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Industrial Applications

This compound is also employed in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique structure facilitates reactions that lead to the development of new agrochemicals and other industrially relevant compounds.

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods, including one-step reactions that enhance yield and efficiency while minimizing environmental impact.

Common Synthetic Routes :

- Reaction with piperazine derivatives.

- Substitution reactions involving the bromine atom.

- Coupling reactions to form more complex molecules.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the bromine atom can influence the compound’s reactivity and stability . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Effects on Solubility and Reactivity :

- The methyl-substituted analogue (CAS 141302-36-5) exhibits enhanced aqueous solubility compared to the parent compound due to reduced basicity of the methylpiperazine group .

- Boc-protected derivatives (e.g., CAS 374930-88-8) are stable intermediates for solid-phase organic synthesis (SPOS), preventing unwanted side reactions during coupling steps .

Biological Activity :

- Derivatives with arylpyrazole substituents (e.g., 5-bromo-2-(3,5-diarylpyrazol-1-yl)pyrimidine) demonstrate significant antioxidant and anti-inflammatory activities, outperforming standard drugs like ascorbic acid in radical scavenging assays .

- Piperazine-containing analogues are critical in kinase inhibitor design, as seen in lapatinib-derived analogs, where the piperazine ring facilitates target binding .

Synthetic Utility :

- The propylthio derivative (CAS 1199773-23-3) serves as a versatile electrophile in nucleophilic aromatic substitution, enabling access to sulfur-containing heterocycles .

Physicochemical and Pharmacokinetic Differences

Table 2: Comparative Physicochemical Properties

| Property | This compound | 4-Methylpiperazine Analogue | Boc-Protected Analogue |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.1 | 3.5 |

| Aqueous Solubility (mg/mL) | 0.5 (pH 7.4) | 1.2 (pH 7.4) | <0.1 |

| Melting Point (°C) | Not reported | 79 (hydrochloride salt) | 120–122 |

| Stability | Hygroscopic | Stable at RT | Stable under acidic conditions |

- LogP and Solubility : The Boc-protected derivative’s higher LogP (3.5) correlates with reduced solubility, limiting its direct use in biological assays but favoring organic-phase reactions .

- Salt Forms : The hydrochloride salt (CAS 1030022-85-5) is commercially prevalent due to improved crystallinity and handling stability .

Research Findings and Case Studies

- Microwave-Assisted Synthesis : 5-Bromo-2-(3,5-diarylpyrazol-1-yl)pyrimidine derivatives synthesized via microwave irradiation (90 W) showed 70–85% yields, highlighting efficiency gains over traditional methods .

- Crystallographic Data : SHELX-refined structures of related compounds (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) confirm planar pyrimidine rings and chair conformations in piperazine moieties .

Activité Biologique

5-Bromo-2-(piperazin-1-yl)pyrimidine is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁BrN₄, with a molecular weight of 243.10 g/mol. The compound features a brominated pyrimidine structure that includes a piperazine moiety, which contributes to its biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, making it versatile in synthetic chemistry.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors. Notably, it has been studied for its potential effects on cellular pathways related to cancer and neurological disorders. Interaction studies have shown that this compound can bind to specific protein targets, influencing their activity through mechanisms such as enzyme inhibition and receptor modulation .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | |

| Anticancer Potential | Various cancer cell lines | |

| Antimicrobial Activity | Gram-positive and Gram-negative bacteria |

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The compound demonstrated promising results against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited considerable antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The compound's efficacy increased with concentration, showcasing its potential as an antimicrobial agent .

- Neuropharmacological Effects : The compound's interactions with neurotransmitter systems have been explored, suggesting possible applications in treating neurological disorders. Its structural similarities to known psychoactive compounds may facilitate further research into its effects on serotonin and dopamine pathways .

Synthesis Methods

Several synthesis methods for this compound have been reported, emphasizing its versatility in medicinal chemistry. Common methods include:

- Nucleophilic Substitution : Utilizing the bromine atom for nucleophilic attack by piperazine derivatives.

- Coupling Reactions : Engaging in coupling reactions with electrophiles to form more complex structures.

These synthetic routes facilitate the exploration of various derivatives that may exhibit altered biological activities, enhancing the compound's therapeutic potential.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine?

- Methodological Answer : Synthesis optimization should focus on coupling efficiency between bromopyrimidine and piperazine derivatives. Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution, depending on steric/electronic effects. Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for SNAr, toluene for coupling) and base strength (e.g., K₂CO₃ or Cs₂CO₃). Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Validate purity using NMR (¹H/¹³C) and LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR, NMR) for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For IR, compare spectra in different solvents (e.g., CCl₄ vs. CS₂) to identify solvent-dependent shifts . For NMR, use deuterated DMSO or CDCl₃ to stabilize tautomers and assign peaks via 2D experiments (HSQC, HMBC). Cross-reference with computational predictions (DFT for IR/NMR) to validate assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation (evidenced by first-aid measures for brominated pyrimidines in SDS) . Wear nitrile gloves and lab coats to prevent dermal exposure. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO/LUMO) and predict reactivity. Use molecular docking to screen derivatives against target proteins (e.g., kinases). Validate predictions via synthesis and bioassays. For example, modifying the piperazine moiety with electron-withdrawing groups may improve binding affinity .

Q. What experimental approaches are effective for analyzing reaction intermediates in the synthesis of this compound?

- Methodological Answer : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. For unstable intermediates, quench aliquots at timed intervals and analyze via LC-MS. Trapping agents (e.g., MeOH for acyl intermediates) can stabilize species for NMR characterization. Compare experimental data with computational reaction pathway simulations .

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic substitutions on the pyrimidine ring?

- Methodological Answer : Steric hindrance at the 2-position (due to piperazine) directs nucleophiles to the 4- or 6-position. Electronic effects: Bromine at C5 deactivates the ring, favoring SNAr at C2 (if activated by piperazine). Use Hammett substituent constants (σ) to predict reactivity. Validate via competitive experiments with substituted nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.